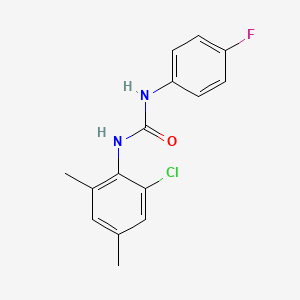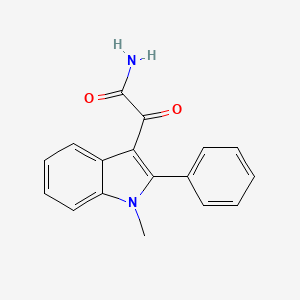![molecular formula C19H21ClN2O3 B4424862 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4424862.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide
Descripción general
Descripción
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide, commonly known as MORPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MORPH is a synthetic compound that is used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
MORPH acts as an inhibitor of certain enzymes and receptors, including the cyclooxygenase enzyme and the cannabinoid receptor. It binds to these targets and prevents their activation, leading to a decrease in the production of certain chemical compounds in the body. This mechanism of action has been studied extensively in laboratory experiments, and it has been found to have potential applications in the development of new drugs for various diseases.
Biochemical and Physiological Effects:
MORPH has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, MORPH has been shown to have antitumor properties, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MORPH has several advantages for laboratory experiments, including its synthetic nature, which allows for the production of large quantities of the compound. Additionally, MORPH has a well-characterized mechanism of action, making it a useful tool for studying the effects of specific drugs and their interactions with biological systems. However, there are also limitations to the use of MORPH in laboratory experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of MORPH in scientific research. One potential direction is the development of new drugs and therapies based on the mechanism of action of MORPH. Additionally, MORPH can be used as a reference compound in the development of new drugs and therapies. Furthermore, the potential applications of MORPH in the treatment of pain, inflammation, and cancer warrant further investigation. Finally, the synthesis of new derivatives of MORPH with improved properties and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, MORPH is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthetic nature, well-characterized mechanism of action, and potential applications in the development of new drugs and therapies make it a useful tool for scientific research. However, the potential toxicity and limitations of MORPH in laboratory experiments must be carefully considered. Further investigation into the potential applications of MORPH in the treatment of pain, inflammation, and cancer, as well as the synthesis of new derivatives, is an area of future research.
Aplicaciones Científicas De Investigación
MORPH has various scientific research applications, including its use as a tool to study the mechanism of action of certain enzymes and receptors. MORPH can also be used to investigate the physiological and biochemical effects of specific drugs and their interactions with biological systems. Additionally, MORPH can be used as a reference compound in the development of new drugs and therapies.
Propiedades
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-4-2-5-15(12-14)25-13-18(23)21-17-7-3-6-16(20)19(17)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJQSOXNMSMWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B4424779.png)

![N-benzyl-4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B4424794.png)
![2-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4424815.png)
![ethyl 1-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4424829.png)
![3-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4424843.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide](/img/structure/B4424852.png)
![N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4424858.png)

![5-bromo-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4424872.png)

![3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B4424882.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4424885.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4424887.png)